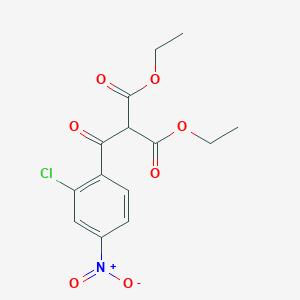

![molecular formula C10H9F3O2 B1459270 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone CAS No. 1691758-79-8](/img/structure/B1459270.png)

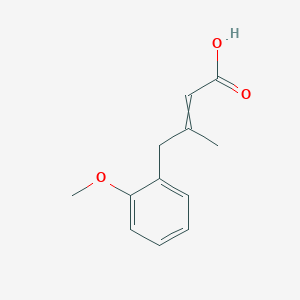

1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone

Overview

Description

Molecular Structure Analysis

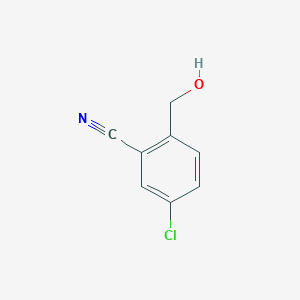

The molecular structure of 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone consists of a phenyl ring attached to an ethanone group with a 2,2-difluoroethoxy and a fluorine atom attached to the phenyl ring. The exact 3D structure or conformation is not provided in the search results.Physical And Chemical Properties Analysis

1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone is a white solid substance that is insoluble in water but soluble in organic solvents. Its melting point is around 82°C, and its boiling point is about 315°C. The compound has a density of 1.35 g/cm³.Scientific Research Applications

Enantioselective Synthesis

A study focused on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of CCR5 chemokine receptor antagonists which are protective against HIV infection. This research demonstrated the use of bioreduction methods involving Daucus carota cells to achieve high enantiomeric excess and yield, highlighting the potential for similar processes in the synthesis of related compounds (ChemChemTech, 2022).

Crystal Structure Analysis

Research on 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone detailed its crystal structure, indicating the planarity of the ethanone and fluorophenyl groups and their interactions within the crystal via weak hydrogen bonds. This study suggests the significance of structural analysis in understanding the molecular interactions and stability of similar compounds (Acta Crystallographica Section E: Structure Reports Online, 2012).

Fluorine-containing Compounds for Biological Activity

Another study synthesized 1-[2,4-Bis(4-fluorophenoxy)phenyl]ethanone in the quest for fluorine-containing compounds with enhanced biological activity. The orientation of fluorophenyl rings and their interactions were analyzed, suggesting the importance of fluorine in modifying biological activity (Acta Crystallographica Section E-structure Reports Online, 2007).

Molecular Docking and Activity Studies

The antimicrobial activity of novel compounds derived from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone was evaluated, demonstrating the potential for creating effective antimicrobial agents through chemical synthesis and structure-activity relationship studies (Russian Journal of General Chemistry, 2018).

Safety And Hazards

The safety data sheet for a related compound, 1,2-Bis(2,2-difluoroethoxy)ethane, indicates that it may cause eye irritation and respiratory irritation . Users are advised to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area . Similar precautions might be applicable to 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone.

properties

IUPAC Name |

1-[4-(2,2-difluoroethoxy)-2-fluorophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)8-3-2-7(4-9(8)11)15-5-10(12)13/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKTXISQRKVNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OCC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)

![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)